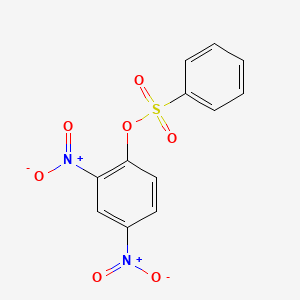

(2,4-Dinitrophenyl) benzenesulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2,4-Dinitrophenyl) benzenesulfonate is a useful research compound. Its molecular formula is C12H8N2O7S and its molecular weight is 324.27 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406660. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Reactivity

The synthesis of (2,4-Dinitrophenyl) benzenesulfonate typically involves a nucleophilic substitution reaction between 2,4-dinitrophenol and benzenesulfonyl chloride. This reaction is facilitated by the presence of a base such as pyridine or triethylamine, which helps to neutralize the generated acid during the reaction process. The general reaction can be summarized as follows:

This compound exhibits significant reactivity due to the presence of both the nitro groups and the sulfonate group, making it a versatile intermediate in various chemical transformations.

Kinetic Studies

Recent studies have focused on the kinetics of reactions involving this compound. For instance, research has shown that these compounds can undergo pyridinolysis, where they react with pyridine derivatives to form new products. The rate of these reactions can provide insights into the electronic effects of substituents on the aromatic rings involved .

Synthetic Intermediates

This compound serves as a crucial intermediate in the synthesis of various dyes and pharmaceuticals. The sulfonate group enhances solubility and reactivity, making it suitable for further functionalization. For example, it can be transformed into amines or other functional groups through nucleophilic substitution reactions .

Crystal Engineering

The compound has been studied for its crystal structure and polymorphism. Understanding the crystal packing and intermolecular interactions can lead to better insights into its physical properties and potential applications in material science .

Polymer Chemistry

This compound can also be utilized in polymer chemistry as a reactive monomer or crosslinking agent. Its ability to participate in nucleophilic substitutions allows for the development of functionalized polymers with specific properties tailored for applications in coatings, adhesives, and other materials.

Toxicological Considerations

While exploring its applications, it is essential to consider the toxicological profile of this compound. Studies have indicated potential nephrotoxicity and carcinogenic effects associated with related compounds; hence, safety assessments are crucial when handling this compound in laboratory settings .

Synthesis Optimization

A notable case study involved optimizing the synthesis conditions for this compound to improve yield and purity. By adjusting solvent systems and reaction times, researchers were able to enhance product quality significantly while reducing by-products .

Application in Dye Chemistry

Another case study highlighted its use as an intermediate in synthesizing azo dyes. The incorporation of this compound allowed for better control over dye properties such as colorfastness and solubility .

Analyse Des Réactions Chimiques

Competitive Reaction Pathways

DNBS undergoes nucleophilic substitution through two primary pathways (Figure 1):

-

S–O bond fission : Yields 2,4-dinitrophenoxide and N-alkylbenzenesulfonamides.

-

C–O bond fission : Produces substituted benzenesulfonates and 2,4-dinitro-N-alkylaniline.

Regioselectivity determinants :

-

Amine basicity : S–O cleavage dominates with high-basicity amines (e.g., alicyclic secondary amines, pKa > 9) .

-

Sulfonyl substituent (X) : Electron-withdrawing groups (e.g., NO₂) favor S–O fission, while electron-donating groups (e.g., OMe) promote C–O cleavage .

S–O Bond Fission

C–O Bond Fission

Rate Constants and Brønsted Parameters

Substituent Effects on S–O Fission

| X in ArSO₃⁻ | log(kN) | ΔG‡ (kJ/mol) |

|---|---|---|

| 4-NO₂ | 2.45 | 78.2 |

| H | 1.98 | 82.1 |

| 4-OMe | 1.12 | 89.6 |

Steric and Electronic Influences

-

Steric hindrance : Ortho-substituents on the sulfonyl moiety reduce reaction rates by up to 40% .

-

Resonance effects : Electron-withdrawing X groups stabilize the transition state via delocalization, accelerating S–O fission by 10–100× compared to electron-donating groups .

Comparative Reactivity

Propriétés

Numéro CAS |

970-88-7 |

|---|---|

Formule moléculaire |

C12H8N2O7S |

Poids moléculaire |

324.27 g/mol |

Nom IUPAC |

(2,4-dinitrophenyl) benzenesulfonate |

InChI |

InChI=1S/C12H8N2O7S/c15-13(16)9-6-7-12(11(8-9)14(17)18)21-22(19,20)10-4-2-1-3-5-10/h1-8H |

Clé InChI |

OEMPBNBMDDYLPZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

SMILES canonique |

C1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Key on ui other cas no. |

970-88-7 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.